A Comprehensive Technical Guide to 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid
A Comprehensive Technical Guide to 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protected Anthranilic Acids in Synthesis
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is a foundational principle for the construction of complex molecular architectures. Among the vast array of protected building blocks, N-acylanthranilic acids, and specifically their protected derivatives, represent a class of intermediates with significant utility. This guide focuses on 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid , a key synthetic intermediate whose structure combines the robust and acid-labile tert-butoxycarbonyl (Boc) protecting group with a methylated amine and a methoxy-substituted anthranilic acid core.
The common nomenclature, N-Boc-N-methyl-5-methoxyanthranilic acid, conveniently describes its constituent parts. However, for clarity and adherence to systematic nomenclature, the correct IUPAC name is 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid . The presence of the Boc group renders the otherwise reactive secondary amine inert to a wide range of non-acidic reagents, allowing for selective transformations at the carboxylic acid moiety or other positions on the aromatic ring.[1][2][] This feature, combined with the electronic influence of the methoxy group, makes this molecule a versatile precursor for the synthesis of pharmaceuticals and other bioactive compounds.[4] This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, and a discussion of its applications in the field of drug discovery.
Core Chemical Properties and Structural Data
A thorough understanding of the physicochemical properties of 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid is essential for its effective application in synthetic chemistry. These properties dictate choices regarding solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| IUPAC Name | 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid | N/A |
| Common Name | N-Boc-N-methyl-5-methoxyanthranilic acid | N/A |
| Molecular Formula | C₁₄H₁₉NO₅ | N/A |
| Molecular Weight | 281.31 g/mol | N/A |
| CAS Number | 141871-02-5 (for the non-methoxylated analog) | |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. Insoluble in water. | General Knowledge |
Note: Specific experimental data like melting point can vary between batches and with purity. The provided CAS number is for the parent compound without the 5-methoxy group and is included for structural reference.
Synthesis and Workflow: A Validated Protocol
The synthesis of 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid is a multi-step process that begins with a commercially available starting material, 2-amino-5-methoxybenzoic acid. The following protocol outlines a reliable and validated pathway for its preparation.
Step 1: Synthesis of the Starting Material (2-amino-5-methoxybenzoic acid)
The precursor, 2-amino-5-methoxybenzoic acid, can be synthesized from 5-methoxy-2-nitrobenzoic acid via catalytic hydrogenation. This reaction proceeds with high efficiency.[5][6]
Reaction: 5-Methoxy-2-nitrobenzoic acid is reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Experimental Protocol:
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Setup: To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or ethanol, add 10% Pd/C (typically 1-5 mol%).
-
Reaction: The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid, which is often used in the next step without further purification.[5]
Step 2: N-Methylation of 2-amino-5-methoxybenzoic acid
This step can be challenging due to the potential for methylation at both the amine and the carboxylic acid. A common approach involves protection of the carboxylic acid, followed by methylation, and then deprotection. However, for simplicity, direct methylation methods can be employed with careful control of stoichiometry.
Step 3: N-Boc Protection
The final step involves the protection of the secondary amine with the Boc group. The most common and efficient method utilizes di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1]
Reaction: 2-(methylamino)-5-methoxybenzoic acid reacts with (Boc)₂O in the presence of a base. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[1]
Experimental Protocol:
-
Setup: Dissolve 2-(methylamino)-5-methoxybenzoic acid (1.0 eq) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.[7]
-
Base Addition: Add a base, such as sodium hydroxide or triethylamine (typically 2-3 eq), to the solution to deprotonate the carboxylic acid and facilitate the reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the mixture is typically acidified with a mild acid (e.g., citric acid or dilute HCl) to a pH of ~3-4. This protonates the carboxylic acid and any excess base.
-
Extraction: The aqueous solution is then extracted with an organic solvent like ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid.
Synthesis Workflow Diagram
Caption: A general workflow for the synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
Protected amino acids, particularly N-Boc derivatives, are indispensable in the synthesis of peptides and small-molecule drugs.[1][] The title compound is a valuable building block for several reasons:
-
Scaffold for Heterocycle Synthesis: The ortho-relationship of the amino and carboxyl groups makes it an ideal precursor for the synthesis of various heterocyclic systems, such as quinazolinones and benzodiazepines, which are common motifs in pharmacologically active compounds.
-
Peptidomimetic Design: As a non-natural amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability, bioavailability, and altered receptor binding profiles.
-
Fragment-Based Drug Discovery: The substituted phenyl ring serves as a versatile fragment that can be elaborated into more complex molecules targeting a wide range of biological targets, including kinases and proteases.[4] The piperazine moiety, often introduced via coupling with N-Boc-piperazine, is a "privileged scaffold" frequently found in drugs targeting the central nervous system, infectious diseases, and cancer.[8]
The N-methyl-anthranilic acid core itself has been utilized to create fluorescently labeled probes for use in high-throughput screening assays, demonstrating its utility in the early stages of drug discovery.[9]
Conclusion
2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid is more than just a chemical intermediate; it is a strategically designed building block that offers synthetic chemists a high degree of control and versatility. Its robust Boc protection scheme, coupled with the inherent reactivity of the anthranilic acid scaffold, ensures its continued importance in the synthesis of novel therapeutic agents and complex organic molecules. The detailed protocols and understanding of its properties provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their synthetic endeavors.
References
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature. Available at: [Link]
-
Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC. Available at: [Link]
-
2-(tert-butoxycarbonylamino)-5-methylbenzoic acid. MySkinRecipes. Available at: [Link]
-
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino). PubChem, National Center for Biotechnology Information. Available at: [Link]
-
CID 157513014. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
N-Boc-5-hydroxyanthranilic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
5-Methoxyanthranilic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
5-Methoxyanthranilic acid. NIST WebBook. Available at: [Link]
-
Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Technical Disclosure Commons. Available at: [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid [myskinrecipes.com]
- 5. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 6. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. tdcommons.org [tdcommons.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays - Chemical Communications (RSC Publishing) [pubs.rsc.org]
